N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-butyl-6,10-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-13-26(17-11-7-6-8-12-17)23(29)19-15-18-21(25(19)3)24-20-16(2)10-9-14-27(20)22(18)28/h6-12,14-15H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWCSIYCIQLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
Antiviral Activity
Pyridopyrrolopyrimidines with bulky aromatic substituents (e.g., benzyl, 4-chlorophenyl) show inhibitory activity against SARS-CoV-2 Mpro (IC50: 10–50 µM). However, the target’s N-butyl group may reduce activity due to steric hindrance, as seen in intermediate 17 (IC50 > 100 µM) .
Antimicrobial Activity
- Gram-positive bacteria : Analogues like N-allyl-1-methyl-... (MIC: 75 mg/L against S. aureus) demonstrate moderate activity .
- Gram-negative bacteria : Most derivatives (e.g., N-(3-acetylphenyl)-...) are inactive (MIC > 200 mg/L) .
The target’s hydrophobic substituents may improve activity against S. aureus but are unlikely to overcome gram-negative resistance mechanisms.
Antitubercular Activity
N-benzyl-9-methyl-... derivatives inhibit M. tuberculosis (MIC: 20 mg/mL) by targeting Ag85C . The target’s N-butyl group could enhance binding to hydrophobic pockets in mycobacterial enzymes, though this requires experimental validation.
Biological Activity
N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes pyrido and pyrimidine moieties. Its molecular formula is , and it features a carboxamide functional group which is often associated with biological activity.
Antiviral Activity
Research has indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting nucleotide biosynthesis pathways. The compound may share this mechanism due to its structural similarities with known antiviral agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrido-pyrimidine derivatives. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For example, they may inhibit dihydrofolate reductase or tyrosine kinases, which are crucial for nucleotide synthesis and signal transduction in cancer cells . The specific activity of this compound against various cancer cell lines has yet to be fully elucidated but is a promising area for future research.
The biological activity of this compound likely stems from its ability to interact with various biological targets:
- Nucleotide Synthesis Inhibition : By mimicking substrates in nucleotide biosynthesis pathways, the compound may disrupt the synthesis of nucleotides essential for DNA replication and repair.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation. The exact targets for this compound require further investigation.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various pyrimidine derivatives, compounds structurally related to N-butyl-1,9-dimethyl showed significant inhibition of viral replication in vitro. The study reported an EC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range . This suggests that the compound may have similar or enhanced antiviral activity.
Data Summary Table
Q & A
Q. What are the key steps and parameters for synthesizing this compound, and how can purity be optimized?
Synthesis involves multi-step reactions, including cyclization and functional group modifications. Critical parameters include:
- Temperature : Controlled heating (e.g., 80–100°C) during cyclization to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., N-butyl and phenyl groups). Aromatic proton signals appear in the δ 7.0–8.5 ppm range, while methyl groups resonate at δ 2.3–3.5 ppm .
- IR spectroscopy : Peaks at 1665 cm (C=O) and 3320 cm (N-H) validate the carboxamide moiety .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 558 [M]) .
Q. What are the primary biological activities reported for this compound?
- PARP-1 inhibition : Demonstrated IC values <1 μM in enzymatic assays, suggesting anticancer potential .
- Anti-inflammatory effects : Reduces TNF-α and IL-6 production in macrophage models at 10–50 μM .
- Antimicrobial activity : Inhibits Mycobacterium tuberculosis Ag85C (MIC = 20 μg/mL) via binding confirmed by protein NMR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Substituent analysis : Modifying the N-phenyl or N-butyl groups alters solubility and target affinity. For example:
| Substituent | Effect |
|---|---|
| 3-Methoxyphenyl | Enhances anti-inflammatory activity (vs. 4-methoxyphenyl) . |
| Benzyl groups | Improve PARP-1 inhibition but reduce metabolic stability . |
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PARP-1’s NAD-binding domain .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times.
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Q. What experimental strategies differentiate in vitro vs. in vivo mechanisms of action?
- In vitro : Use siRNA knockdown to identify target dependency (e.g., PARP-1 silencing reduces compound efficacy) .
- In vivo : Pharmacokinetic studies (e.g., murine models) assess bioavailability and metabolite formation. For example, logP values >3 correlate with improved blood-brain barrier penetration .
Q. How can advanced synthesis techniques (e.g., flow chemistry) improve scalability?
- Continuous flow reactors : Enhance yield (85% vs. 60% batch) by optimizing residence time and temperature gradients .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps from 12 hours to 30 minutes .
Methodological Challenges
Q. What analytical methods address stability issues in long-term storage?
- HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of the carboxamide group) under varying pH and humidity .
- Lyophilization : Improves stability of aqueous formulations by reducing oxidative decomposition .
Q. How can in silico models predict off-target interactions or toxicity?
- Pharmacophore mapping : Identify shared motifs with known toxicophores (e.g., PAINS filters).
- ADMET prediction : Tools like SwissADME calculate tPSA (topological polar surface area) and LogSw (aqueous solubility) to prioritize compounds with favorable profiles (e.g., tPSA <90 Ų for oral bioavailability) .
Q. What strategies validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
